N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCDJFRYDLAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide generally follows these key steps:
- Preparation of the 4-bromo-2-fluorophenyl intermediate (often as a benzonitrile or benzimidamide derivative).
- Formation of the carboxamide bond with morpholine-4-carboxylic acid or its activated derivatives.
- Purification and isolation of the final product.
Synthesis of 4-Bromo-2-Fluorophenyl Intermediate
According to the European patent EP 3 845 540 A1, 4-bromo-2-fluorobenzonitrile can be converted to 4-bromo-2-fluorobenzimidamide hydrochloride via two main routes:
- Reaction of 4-bromo-2-fluorobenzonitrile with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF).
- Alternatively, treatment of 4-bromo-2-fluorobenzonitrile with hydrogen chloride in an alcohol (e.g., ethanol) to form an imidate intermediate, followed by ammonia treatment to yield the benzimidamide hydrochloride salt.
This intermediate is a crucial precursor for subsequent amide bond formation steps.
Amide Bond Formation with Morpholine Derivatives
Morpholine-4-carboxamide formation typically involves coupling morpholine or morpholine derivatives with activated carboxylic acid intermediates. A documented method involves:
- Activation of the carboxylic acid derivative using coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
- Use of bases like N-methylmorpholine (NMM) to facilitate the reaction.
- The reaction is carried out in solvents such as tetrahydrofuran (THF) at room temperature (around 20°C).
- Morpholine is added after activation, and the mixture is stirred for several hours (e.g., 6 hours) to complete the coupling.
An example reaction yielded 64% of morpholine-4-carboxamide under these conditions.
Alternative Synthetic Routes and Cyclization
Further elaboration of the intermediate compounds can involve cyclization reactions to form imidazole or related heterocyclic rings, which can then be functionalized with morpholine carboxamide groups. For example:
- Cyclization of 4-bromo-2-fluorobenzimidamide hydrochloride with other intermediates in the presence of bases like potassium hydrogen carbonate in mixed solvents (water and THF).
- Alkylation and ring closure steps using reagents such as 1,3-dioxolan-2-one and methyltributylammonium chloride in aqueous potassium hydroxide.
These steps are part of complex synthetic schemes leading to advanced intermediates that can be converted into the target compound or its analogues.
Purification and Salt Formation
The final compound can be isolated as a free base or converted into pharmaceutically acceptable salts by treatment with inorganic acids (e.g., hydrochloric acid, hydrobromic acid) or organic acids (e.g., acetic acid, maleic acid). This improves compound stability and solubility. The patent EP 3 845 540 A1 details various acid treatments for salt formation.
Data Table Summarizing Key Preparation Steps
Perspectives from Varied Sources
The European patent EP 3 845 540 A1 provides a comprehensive and detailed synthetic route, including intermediate preparation and cyclization processes, emphasizing the importance of controlled reaction conditions and choice of reagents for high purity and yield.
Experimental data from Ambeed.com (excluding unreliable sources) illustrate practical coupling methods for morpholine-4-carboxamide derivatives using TBTU and NMM in THF, highlighting moderate yields and mild reaction conditions.
Academic literature on related amide and heterocycle synthesis supports the use of lithium hexamethyldisilazide and other strong bases in the formation of amidine intermediates, which are pivotal for subsequent transformations.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and hydrogen peroxide are commonly used in these reactions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
Halogen-Substituted Morpholine Carboxamides
- N-(4-Chlorophenyl)morpholine-4-carboxamide Molecular Formula: C₁₁H₁₃ClN₂O₂ Key Differences: Replaces bromine and fluorine with a single chlorine atom at the para position.
N-(4-Hydroxyphenyl)morpholine-4-carboxamide
Heterocyclic Variations
N-(4-Bromo-2-fluorophenyl)pyrrolidine-2-carboxamide
- N-(4-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide Molecular Formula: C₁₅H₁₃BrFNO₂ Key Differences: Substitutes the morpholine-carboxamide group with an acetamide linked to a 4-methoxyphenyl group.
Table 1: Comparative Analysis of Key Compounds
Pharmacological Potential and Limitations
- morpholine) significantly alter bioactivity .
- Anticancer Activity: Morpholine-carboxamide derivatives, such as amidinourea 3d, show IC₅₀ values in the micromolar range against breast cancer cells, implying that halogenation could enhance potency .
- Toxicity Considerations: Limited toxicological data exist for morpholine-carboxamides, though analogs like Xamoterol derivatives are flagged for reproductive toxicity (H361) .
Biological Activity
N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring linked to a carboxamide group, with a bromine and fluorine substituent on the phenyl ring. This structural configuration is crucial for its biological activity, as the presence of halogens can enhance binding affinity to various molecular targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The bromine and fluorine atoms are known to increase the compound's binding affinity, potentially leading to significant enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound's ability to form strong interactions with amino acid residues enhances its selectivity for certain biological targets.
Antiparasitic Activity
Research has indicated that compounds similar in structure to this compound exhibit antiparasitic properties. For instance, modifications in the molecular structure can lead to enhanced activity against parasites by targeting specific metabolic pathways .
Anticancer Properties
The compound has shown promise in cancer research, particularly in studies evaluating its effects on cancer cell lines. For example, analogs have been tested for their ability to induce apoptosis in cancer cells, with some derivatives demonstrating significant cytotoxicity .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
In a study evaluating enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
